molecular formula C23H19N3O2 B5710062 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide

2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide

Cat. No. B5710062
M. Wt: 369.4 g/mol
InChI Key: OBZNXGHJPOXLNM-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide, also known as NQPA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in the growth and survival of cancer cells. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is its potential use in cancer research. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, there are also some limitations to using 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide. One area of interest is the development of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide derivatives that are more potent and selective in their anti-cancer activity. Another area of research is the investigation of the potential use of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide and its potential side effects in humans.
Conclusion:
In conclusion, 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is a chemical compound that has gained attention in scientific research due to its potential use in various applications, particularly in cancer research. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown promising results in preclinical studies. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide involves the reaction of 2-(1-naphthyloxy)acetic acid with 8-hydroxyquinoline-2-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in a solid form.

Scientific Research Applications

2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has been studied for its potential use in various scientific research applications. One of the most significant applications of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16(28-21-13-5-8-17-7-2-3-12-20(17)21)23(27)26-25-15-19-10-4-9-18-11-6-14-24-22(18)19/h2-16H,1H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZNXGHJPOXLNM-MFKUBSTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide

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